molecular formula C65H126N4O6 B11927837 AA-T3A-C12

AA-T3A-C12

Cat. No.: B11927837
M. Wt: 1059.7 g/mol
InChI Key: ADWWRKPNPJUOGO-UHFFFAOYSA-N
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Description

AA-T3A-C12 is an ionizable lipidoid with a polyamine core, linked to the sigma receptor ligand anisamide, and features four 12-carbon tails. This compound has been utilized in creating lipid nanoparticles (LNPs) that encapsulate small interfering RNA (siRNA) for heat shock protein 47 (Hsp47). These LNPs effectively reduce Hsp47 expression in activated NIH3T3 mouse liver fibroblasts and primary mouse hepatic stellate cells, which is crucial in addressing liver fibrosis .

Preparation Methods

The synthesis of AA-T3A-C12 involves a one-pot, two-step modular synthetic method. This method allows for the creation of a combinatorial library of anisamide ligand-tethered lipidoids (AA-lipidoids). The synthetic route includes the formulation of this compound/siHSP47 LNP via microfluidic mixing. The ethanol lipid solution containing anisamide-tethered lipidoid (this compound), phospholipid (DSPC), PEG-lipid (C14-PEG), and cholesterol is rapidly mixed with an acidic aqueous solution containing siRNA .

Chemical Reactions Analysis

AA-T3A-C12 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

AA-T3A-C12 has a wide range of scientific research applications:

Mechanism of Action

AA-T3A-C12 exerts its effects by forming lipid nanoparticles that encapsulate siRNA. These nanoparticles target activated fibroblasts in the liver, where they release the siRNA to silence Hsp47 expression. The reduction in Hsp47 levels leads to decreased collagen biogenesis and secretion, ultimately reducing liver fibrosis. The molecular targets include the sigma receptors on activated fibroblasts, which facilitate the uptake of the nanoparticles .

Comparison with Similar Compounds

AA-T3A-C12 is compared with other similar compounds, such as the FDA-approved MC3 ionizable lipid. While both compounds are used for RNA delivery, this compound mediates greater RNA delivery and transfection of activated fibroblasts compared to its analog without anisamide and MC3. This makes this compound more potent and selective in targeting activated fibroblasts, leading to significantly reduced collagen deposition and liver fibrosis .

Similar compounds include:

Properties

Molecular Formula

C65H126N4O6

Molecular Weight

1059.7 g/mol

IUPAC Name

N-[3-[bis[3-[bis(2-hydroxydodecyl)amino]propyl]amino]propyl]-4-methoxybenzamide

InChI

InChI=1S/C65H126N4O6/c1-6-10-14-18-22-26-30-34-41-60(70)55-68(56-61(71)42-35-31-27-23-19-15-11-7-2)53-39-51-67(50-38-49-66-65(74)59-45-47-64(75-5)48-46-59)52-40-54-69(57-62(72)43-36-32-28-24-20-16-12-8-3)58-63(73)44-37-33-29-25-21-17-13-9-4/h45-48,60-63,70-73H,6-44,49-58H2,1-5H3,(H,66,74)

InChI Key

ADWWRKPNPJUOGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CN(CCCN(CCCNC(=O)C1=CC=C(C=C1)OC)CCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O

Origin of Product

United States

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